

Experimental Guide for MHI-148 Biodistribution Studies

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Application Notes

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1] Its preferential accumulation in tumor cells is primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs) and the hypoxic tumor microenvironment.[2][3] This characteristic makes MHI-148 a valuable tool for in vivo and ex vivo tumor imaging, as well as a candidate for targeted drug delivery when conjugated to therapeutic agents.[4][5] These application notes provide a comprehensive guide for conducting biodistribution studies to evaluate the in vivo behavior of MHI-148 and its conjugates.

Mechanism of Tumor-Specific Uptake

The selective uptake of **MHI-148** by cancer cells is a key attribute for its use in oncology research. This process is understood to be driven by two main factors:

Organic Anion-Transporting Polypeptides (OATPs): Cancer cells often overexpress OATPs
on their surface.[3] MHI-148 is a substrate for these transporters, leading to its active uptake
and accumulation within the tumor cells.[3] In contrast, normal cells typically have lower
levels of OATP expression, resulting in minimal uptake of the dye.[4]



 Hypoxic Tumor Microenvironment: The low oxygen conditions (hypoxia) characteristic of solid tumors induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] HIF-1α, in turn, upregulates the expression of OATPs, further enhancing the uptake of MHI-148 into cancer cells.[3]

Upon entering the cancer cell, **MHI-148** has been observed to localize within the mitochondria and lysosomes.[1][5]

Data Presentation: Quantitative Biodistribution of MHI-148

The following tables summarize the biodistribution of **MHI-148** in preclinical tumor models. Table 1 presents data for unconjugated **MHI-148** in a lung cancer model, and Table 2 shows data for **MHI-148** conjugated to Paclitaxel (PTX-MHI) in a colon carcinoma model. The data is presented as mean fluorescence intensity, which is proportional to the concentration of the dye in the respective organs.

Table 1: Ex Vivo Biodistribution of Unconjugated MHI-148 in a Lung Cancer Model

| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 2h Post-Injection | Mean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection |
|--------|--|---|
| Tumor | ~1.8 x 10^8 | ~2.5 x 10^8 |
| Liver | ~2.2 x 10^8 | ~1.5 x 10^8 |
| Spleen | ~1.0 x 10^8 | ~0.8 x 10^8 |
| Kidney | ~1.2 x 10^8 | ~0.9 x 10^8 |
| Heart | ~0.5 x 10^8 | ~0.4 x 10^8 |
| Lung | ~0.7 x 10^8 | ~0.5 x 10^8 |

Data adapted from a study in a lung cancer nude mice model.[6][7]

Table 2: Ex Vivo Biodistribution of PTX-MHI Conjugate at 12h Post-Injection in an HT-29 Colon Carcinoma Model



| Organ | Mean Fluorescence Intensity (Arbitrary Units) |
|---------|---|
| Tumor | ~1.6 x 10^5 |
| Liver | ~0.8 x 10^5 |
| Kidneys | ~0.6 x 10^5 |
| Spleen | ~0.4 x 10^5 |
| Lungs | ~0.3 x 10^5 |
| Heart | ~0.2 x 10^5 |

Data adapted from Raveendran et al., 2021.[1]

Experimental Protocols

- 1. Animal Model and Tumor Induction
- Animal Strain: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are recommended to prevent rejection of human tumor xenografts.
- Tumor Cell Line: Select a cancer cell line known to overexpress OATPs (e.g., HT-29 for colon cancer, A549 for lung cancer).
- Tumor Implantation: Subcutaneously inject approximately 1 x 10⁶ to 5 x 10⁶ tumor cells suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating the biodistribution study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- 2. Preparation and Administration of MHI-148
- Reconstitution: Dissolve MHI-148 in a biocompatible solvent such as dimethyl sulfoxide
 (DMSO) and then dilute to the final desired concentration with sterile phosphate-buffered
 saline (PBS). Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.



- Dose: A typical dose for in vivo imaging is in the range of 1-5 mg/kg body weight. The exact dose should be optimized for the specific application and imaging system.
- Administration: Administer the MHI-148 solution via intravenous (tail vein) injection.[8][9] The injection volume should be approximately 100-200 μL for a 20-25 g mouse.
- 3. In Vivo Near-Infrared Fluorescence Imaging
- Imaging System: Use an in vivo imaging system equipped with the appropriate excitation and emission filters for MHI-148 (Excitation ~780 nm, Emission ~810 nm).
- Time Points: Perform imaging at multiple time points post-injection to determine the pharmacokinetic profile. Recommended time points include 1, 4, 8, 12, 24, and 48 hours.[1] [10]
- Procedure:
 - Anesthetize the mice using isoflurane or a similar anesthetic agent.
 - Place the mouse in the imaging chamber.
 - Acquire whole-body fluorescence images.
 - Quantify the fluorescence intensity in the tumor and other regions of interest using the imaging software.
- 4. Ex Vivo Biodistribution Analysis
- Tissue Collection: At the final imaging time point, euthanize the mice according to approved animal welfare protocols.
- Organ Harvesting: Immediately dissect and collect the tumor and major organs (liver, spleen, kidneys, heart, lungs, and brain).
- Ex Vivo Imaging: Arrange the collected organs in a petri dish and image them using the in vivo imaging system.
- Quantitative Analysis:



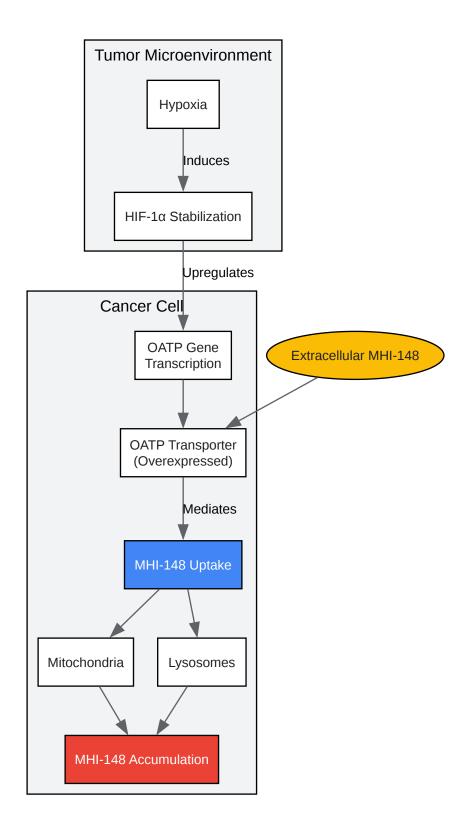
- Measure the fluorescence intensity of each organ.
- Weigh each organ.
- Express the data as fluorescence intensity per gram of tissue (%ID/g) if a standard curve is available, or as relative fluorescence units.

5. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. [11][12] This includes minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results, and employing humane endpoints.[12]

Mandatory Visualizations









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